molecular formula C13H11ClF3N3O2 B1485871 2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one CAS No. 439097-27-5

2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one

Cat. No.: B1485871
CAS No.: 439097-27-5
M. Wt: 333.69 g/mol
InChI Key: XYOMEMAWULSYHE-UHFFFAOYSA-N
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Description

The compound “2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It is related to a class of compounds known as pyridines, which are aromatic heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the hydrazinylidene group . Pyridines are generally reactive towards electrophilic aromatic substitution . The trifluoromethyl group can also influence the compound’s reactivity due to its high electronegativity .

Mechanism of Action

Without specific context or application, it’s challenging to determine the mechanism of action for this compound. The mechanism of action would depend on how this compound interacts with other molecules in a particular setting .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures . It’s important to handle all chemicals with appropriate safety measures to minimize risks .

Properties

IUPAC Name

2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O2/c14-9-4-7(13(15,16)17)5-18-12(9)20-19-6-8-10(21)2-1-3-11(8)22/h4-6,21H,1-3H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOMEMAWULSYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one
Reactant of Route 2
2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one
Reactant of Route 3
2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one
Reactant of Route 4
2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one
Reactant of Route 5
Reactant of Route 5
2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one
Reactant of Route 6
2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one

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